molecular formula C4H9NaO B1592631 Sodium butoxide CAS No. 2372-45-4

Sodium butoxide

Cat. No.: B1592631
CAS No.: 2372-45-4
M. Wt: 96.1 g/mol
InChI Key: SYXYWTXQFUUWLP-UHFFFAOYSA-N
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Description

Sodium butoxide, also known as sodium tert-butoxide, is a chemical compound with the formula ( \text{C}_4\text{H}_9\text{NaO} ). It is a strong, non-nucleophilic base commonly used in organic synthesis. The compound is highly reactive and is known for its ability to deprotonate weak acids, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butoxide can be synthesized by reacting sodium hydride with tert-butyl alcohol. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows: [ \text{NaH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{NaO}\text{(CH}_3\text{)}_3 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by treating tert-butyl alcohol with sodium metal. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is exothermic and must be carefully controlled to prevent overheating.

Chemical Reactions Analysis

Types of Reactions: Sodium butoxide primarily undergoes deprotonation reactions due to its strong basicity. It is also involved in elimination reactions, such as the E2 mechanism, where it facilitates the removal of a leaving group to form alkenes.

Common Reagents and Conditions:

    Elimination Reactions: this compound is used in elimination reactions with alkyl halides to produce alkenes. The reaction conditions typically involve heating the mixture to promote the elimination process.

    Condensation Reactions: It is used in Claisen and aldol condensations to form carbon-carbon bonds. These reactions are usually carried out in anhydrous conditions to prevent the hydrolysis of this compound.

Major Products:

    Alkenes: Formed through elimination reactions.

    Enolates: Produced in deprotonation reactions, which are intermediates in various organic synthesis processes.

Scientific Research Applications

Chemistry: Sodium butoxide is widely used as a base in organic synthesis. It is employed in the formation of enolates, which are key intermediates in many synthetic pathways. It also serves as a catalyst in polymerization and isomerization reactions.

Biology and Medicine: While this compound is not directly used in biological systems, its derivatives and the reactions it facilitates are crucial in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of biodiesel, detergents, and colorants. Its strong basicity makes it an effective catalyst in various chemical processes.

Mechanism of Action

Sodium butoxide exerts its effects primarily through its strong basicity. It abstracts protons from weak acids, forming enolates and other reactive intermediates. In elimination reactions, it facilitates the removal of a leaving group, resulting in the formation of alkenes. The molecular targets are typically the hydrogen atoms in acidic compounds, and the pathways involve deprotonation and elimination mechanisms.

Comparison with Similar Compounds

    Potassium tert-butoxide: Similar in reactivity and used in similar applications. potassium tert-butoxide is often preferred in reactions requiring higher solubility in organic solvents.

    Lithium tert-butoxide: Another strong base with similar properties but is less commonly used due to its higher cost and reactivity.

Uniqueness: Sodium butoxide is unique due to its balance of strong basicity and relatively low nucleophilicity. This makes it particularly useful in reactions where a strong base is required without the risk of nucleophilic side reactions.

Properties

IUPAC Name

sodium;butan-1-olate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXYWTXQFUUWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2027464
Record name Sodium n-butylate
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Molecular Weight

96.10 g/mol
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Physical Description

Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline]
Record name Sodium n-butylate
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CAS No.

2372-45-4
Record name Sodium n-butylate
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Record name 1-Butanol, sodium salt (1:1)
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Record name Sodium n-butylate
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Record name Sodium butanolate
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Record name SODIUM BUTOXIDE
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Record name SODIUM N-BUTYLATE
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Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 4-[2-(3-chlorophenyl)-7-(methylthio)pyrazolo[1,5-c]pyrimidin-3-yl]-N-cyclopentylpyrimidin-2-amine (90 mg, 0.206 mmol) in dichloromethane (10 mL) was added m-chloroperoxybenzoic acid (54 mg, 0.313 mmol). The reaction mixture was stirred 1.5 hours at 0° C. then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic layer was washed with water and brine, then dried over magnesium sulfate. Filtration and concentration provided a crude oil. In a separate flask, a solution of sodium butoxide was prepared by reacting sodium (35 mg, 1.52 mmol) with n-butanol (2 mL). The sodium butoxide solution was added to the crude oil and the resulting solution was heated in a sealed tube at 120° C. for 16 hours. The reaction mixture was cooled and concentrated in vacuo. The resulting oil was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, then dried over magnesium sulfate. Filtration and concentration provided a crude oil which was diluted with ethyl acetate (˜5 mL). Upon standing 7 hours, a solid had precipitated, which was collected on a filter to provide 2-(3-chlorophenyl)-3-[2-(cyclopentylamino)-4-pyrimidinyl]pyrazolo[1,5-c]pyrimidin-7-ol (22 mg, 26%) as a pale yellow solid. 1H NMR (CDCl3) δ 8.00 (d, 1H), 7.60 (s, 1H), 7.42 (d, 1H), 7.36 (d, 1H), 7.30 (d, 1H), 7.25 (s, 1H), 7.14 (d, 1H), 7.02 (d, 1H), 6.24 (d, 1H), 4.19 (m, 1H), 1.99 (m, 2H), 1.78–1.42 (m, 6H); MS m/z 407 (M+1).
Name
4-[2-(3-chlorophenyl)-7-(methylthio)pyrazolo[1,5-c]pyrimidin-3-yl]-N-cyclopentylpyrimidin-2-amine
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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